molecular formula C12H13ClO3 B13119471 tert-Butyl2-(2-chlorophenyl)-2-oxoacetate

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate

Cat. No.: B13119471
M. Wt: 240.68 g/mol
InChI Key: SQQXWSLUIPMTQX-UHFFFAOYSA-N
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Description

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 2-chlorophenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 2-chlorophenylacetic acid.

    Reduction: 2-(2-chlorophenyl)-2-hydroxyacetate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl2-(2-chlorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-chlorophenylacetic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl2-(2-chlorophenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

tert-butyl 2-(2-chlorophenyl)-2-oxoacetate

InChI

InChI=1S/C12H13ClO3/c1-12(2,3)16-11(15)10(14)8-6-4-5-7-9(8)13/h4-7H,1-3H3

InChI Key

SQQXWSLUIPMTQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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